DASB hydrochloride

説明

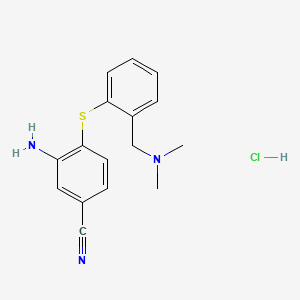

DASB hydrochloride (3-氨基-4-[2-(二甲氨基甲基)苯硫基]苄腈 hydrochloride) is a selective radioligand for the serotonin transporter (SERT), widely used in positron emission tomography (PET) imaging to quantify SERT availability in vivo. Its molecular formula is C₁₆H₁₈ClN₃S (molecular weight: 319.85 g/mol), with a logP value of 3.13 and a topological polar surface area (TPSA) of 54.3 Ų, indicating moderate lipophilicity and blood-brain barrier permeability . Radiolabeled with carbon-11 ([¹¹C]DASB), it enables non-invasive assessment of SERT density in neuropsychiatric disorders such as depression and anxiety .

特性

CAS番号 |

371971-10-7 |

|---|---|

分子式 |

C16H18ClN3S |

分子量 |

319.9 g/mol |

IUPAC名 |

3-amino-4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzonitrile;hydrochloride |

InChI |

InChI=1S/C16H17N3S.ClH/c1-19(2)11-13-5-3-4-6-15(13)20-16-8-7-12(10-17)9-14(16)18;/h3-9H,11,18H2,1-2H3;1H |

InChIキー |

NGUQWWFTYNJBAF-UHFFFAOYSA-N |

正規SMILES |

CN(C)CC1=CC=CC=C1SC2=C(C=C(C=C2)C#N)N.Cl |

製品の起源 |

United States |

準備方法

DASB 塩酸塩の合成には、いくつかのステップが含まれます。[11C]DASB を合成するための改良された方法の1つは、ジメチルスルホキシド(DMSO)を溶媒とする高性能液体クロマトグラフィー(HPLC)ループ法です。[11C]CH3I は気相法で合成され、DMSO 中の前駆体 MASB を含む HPLC ループに捕捉されます。 反応混合物は HPLC で精製され、精製を含む合成の総時間は約30分です . この方法は、従来のチューブ法よりもシンプルで迅速であり、より高い放射性標識効率が得られます .

化学反応の分析

科学的研究の応用

DASB hydrochloride is primarily used in scientific research for neuroimaging studies. It binds selectively to the serotonin transporter, allowing researchers to visualize and quantify serotonin transporter availability in the brain using PET . This has applications in studying various psychiatric and neurological disorders, including depression, anxiety, and obsessive-compulsive disorder . Additionally, this compound has been used to investigate the effects of selective serotonin reuptake inhibitors (SSRIs) on serotonin transporter occupancy .

作用機序

類似化合物との比較

Structural and Pharmacokinetic Comparisons

DASB hydrochloride is structurally distinct from other SERT-targeting compounds due to its benzothiazole and dimethylamino groups. Below is a comparative analysis with key analogs:

Key Findings :

- DASB’s logP (3.13) balances brain uptake and clearance, outperforming Desmethyl-DASB (logP 2.75), which exhibits faster washout due to lower lipophilicity .

- Unlike Altropane hydrochloride, which targets dopamine transporters, DASB shows negligible off-target binding to monoamine transporters, ensuring specificity for SERT .

- Doxepin hydrochloride, a tricyclic antidepressant, binds non-selectively to SERT and histamine receptors, leading to broader side effects compared to DASB’s imaging-focused application .

Functional and Clinical Comparisons

SERT Occupancy and Binding Potential (BPₙ₉)

- DASB vs. PET/MR Methodologies :

- In placebo-controlled studies, [¹¹C]DASB PET scans showed a mean BPₙ₎ difference of <10% compared to PET/MR hybrid scans across regions of interest (ROIs), confirming methodological consistency .

- Under citalopram (a selective serotonin reuptake inhibitor, SSRI), PET/MR scans reported 23.12% lower SERT occupancy than standalone PET scans in most ROIs, except the temporal cortex (−42.61%) .

| ROI | PET Scan BPₙ₉ (Mean) | PET/MR BPₙ₉ (Mean) | Difference (%) |

|---|---|---|---|

| Striatum | 1.45 | 1.38 | −4.8 |

| Thalamus | 0.92 | 0.88 | −4.3 |

| Midbrain | 1.21 | 1.15 | −5.0 |

- DASB vs.

Advantages and Limitations

- Advantages of DASB :

- Limitations :

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing DASB hydrochloride for PET ligand preparation?

- Methodological Answer : The synthesis of [¹¹C]DASB typically employs ethanolic loop chemistry to optimize radiochemical yield and purity. Key steps include precursor preparation, carbon-11 methylation, and purification via HPLC. Quality control (QC) parameters such as radiochemical purity (>95%), specific activity (>50 GBq/μmol), and stability under physiological conditions must be validated. For non-radiolabeled this compound, structural characterization via NMR and mass spectrometry is essential to confirm identity and purity .

Q. How is [¹¹C]DASB applied in serotonin transporter (SERT) binding studies using PET imaging?

- Methodological Answer : [¹¹C]DASB is administered intravenously, and dynamic PET scans (e.g., 90-minute acquisition) are performed to quantify SERT density. Regions of interest (ROIs) are defined for SERT-rich areas (e.g., midbrain, thalamus), with the cerebellum often used as a reference region due to its low SERT expression. Distribution volume ratio (DVR) or binding potential (BPND) is calculated using Logan graphical analysis or compartmental modeling .

Q. What experimental controls are necessary to ensure reproducibility in DASB-based PET studies?

- Methodological Answer : Controls include:

- Test-retest variability assessment : Repeated scans in the same subject under identical conditions to establish reliability.

- Radioligand stability : Monitoring metabolite-corrected plasma input functions.

- Reference region validation : Confirming low SERT expression in the cerebellum via post-mortem autoradiography or blocking studies .

Advanced Research Questions

Q. How can interspecies differences in SERT binding affinity impact the translation of DASB findings from animal models to humans?

- Methodological Answer : Non-human primate (NHP) studies using [¹¹C]DASB require voxel-wise statistical adjustments for gray matter probability, age, and sex to account for anatomical and physiological variability. Cross-species validation involves comparing SERT density in homologous brain regions (e.g., midbrain) using autoradiography or in vitro binding assays. Dose-response curves with selective serotonin reuptake inhibitors (SSRIs) can further quantify interspecies binding affinity differences .

Q. What statistical approaches address test-retest variability and regional heterogeneity in [¹¹C]DASB PET data?

- Methodological Answer : Linear mixed models (LMMs) incorporating subject-specific random effects and fixed factors (e.g., scan interval, ROI) are used to analyze variability. For voxel-level data, methods like Gaussian smoothing or cluster-based correction reduce noise. Outliers (e.g., voxels with VT < 0 or variance >50) are excluded to improve precision. Comparisons with historical test-retest datasets (e.g., Kranz et al., 2015) provide context for interpreting variability .

Q. How do alternative graphical analysis methods (GA, GA1, GAIV, MA1) affect bias and precision in DASB-derived VT estimates?

- Methodological Answer :

- GA (Logan Plot) : Provides robust VT estimates but may overestimate bias in low-binding regions.

- GAIV (Integral Validation) : Reduces bias by validating the linear phase of the Logan plot.

- MA1 (Multilinear Analysis) : Minimizes noise sensitivity by truncating early time points.

Validation involves comparing VT estimates from voxel-averaged ROI data (ground truth) against voxel-wise method outputs. Median-based exclusion of high-variance voxels further refines precision .

Q. What strategies optimize the radiosynthesis of [¹¹C]DASB for high-throughput preclinical studies?

- Methodological Answer : Automated synthesis modules with ethanolic loop systems enhance reproducibility and yield. Precursor concentration (e.g., 0.5–1.0 mg/mL in ethanol) and reaction time (3–5 minutes at 70°C) are critical parameters. Post-synthesis purification via solid-phase extraction (SPE) ensures radiochemical purity >98%. QC must include residual solvent analysis (e.g., ethanol <10%) to meet Good Manufacturing Practice (GMP) standards .

Data Reporting and Validation

Q. How should researchers report this compound characterization data to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Main text : Summarize synthesis steps, QC parameters, and key findings.

- Supporting Information : Provide raw NMR/mass spectra, HPLC chromatograms, and detailed PET imaging protocols.

- Statistical disclosure : Include effect sizes, confidence intervals, and software (e.g., PMOD, SPM) used for analysis .

Q. What validation steps are required when using DASB in novel in vivo models (e.g., transgenic mice)?

- Methodological Answer :

- Receptor specificity : Conduct blocking studies with SSRIs (e.g., citalopram) to confirm SERT-specific binding.

- Kinetic modeling : Compare tracer uptake curves between transgenic and wild-type models using two-tissue compartment models.

- Histological correlation : Post-mortem immunohistochemistry for SERT expression in target regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。